molecular formula C14H15N7O2S B3000620 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide CAS No. 1396765-25-5

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide

カタログ番号: B3000620
CAS番号: 1396765-25-5
分子量: 345.38
InChIキー: HAXYTSUMNRSUGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a synthetic small molecule featuring a hybrid structure combining tetrazole, thioether, and phthalazinone pharmacophores. The compound’s design leverages the bioisosteric properties of the 1-methyltetrazole moiety, which mimics carboxylic acid groups, and the phthalazinone core, a scaffold associated with anticancer and anti-inflammatory activities .

Synthesis routes for this compound involve multi-step protocols, including halogenation, nucleophilic substitution, and reductive amination, as evidenced by analogous procedures in related phthalazinone derivatives (e.g., compound 13 in ). Key intermediates include aldehyde precursors and sodium borohydride-mediated reductions, yielding final products with purities confirmed via column chromatography .

特性

IUPAC Name

N-[(3-methyl-4-oxophthalazin-1-yl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c1-20-13(23)10-6-4-3-5-9(10)11(17-20)7-15-12(22)8-24-14-16-18-19-21(14)2/h3-6H,7-8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXYTSUMNRSUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)CSC3=NN=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Modifications Biological Activity
Target Compound Phthalazinone + tetrazole-thioacetamide 3-methyl-4-oxophthalazin-1-ylmethyl group Not explicitly reported; inferred anticancer potential
2-[(1-Methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide (4c) Thiazole + tetrazole-thioacetamide 5-methyl-4-phenyl thiazole Apoptosis induction (56% at 100 µM; cisplatin: 88%)
2-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide Pyridazinyl + tetrazole-thioacetamide Thiophene-substituted pyridazinyl No activity data; structural similarity suggests kinase inhibition potential

Key Observations:

Pharmacokinetic Profiles: The phthalazinone group in the target compound may improve solubility compared to thiophene-containing analogues (e.g., compound in ), though experimental validation is required.

Anticancer Potential

  • Compound 4c (thiazole derivative): Demonstrated moderate apoptosis induction (56%) in cancer cells at 100 µM but was less potent than cisplatin (88%) .
  • Target Compound: While direct activity data are unavailable, its phthalazinone moiety is structurally analogous to N-substituted phthalazinones (e.g., compound 21 in ), which are reported to inhibit cancer cell proliferation via tubulin binding .

Toxicity Considerations

  • Unlike perfluoroalkyl-modified acetamides (e.g., TRI-listed compounds in ), the target compound lacks fluorinated chains, likely reducing bioaccumulation risks .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。